Dexamethasone-21-sulfobenzoate

Prodrug activation Pharmacokinetics Hydrolysis efficiency

Dexamethasone-21-sulfobenzoate (also referred to as dexamethasone sodium-m-sulfobenzoate or DS) is a synthetic derivative of dexamethasone, a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound functions as a prodrug, requiring in vivo hydrolysis to release the active parent drug, dexamethasone.

Molecular Formula C29H33FO9S
Molecular Weight 576.6 g/mol
CAS No. 16978-57-7
Cat. No. B1213493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone-21-sulfobenzoate
CAS16978-57-7
SynonymsDDS-21
dexamethasone-21-sulfobenzoate
dexamethasone-21-sulfobenzoate, sodium salt
dexamethasone-21-sulfobenzoate, sodium salt, (11beta,16beta)-isome
Molecular FormulaC29H33FO9S
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C
InChIInChI=1S/C29H33FO9S/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38)/t16-,21+,22+,23+,26+,27+,28+,29+/m1/s1
InChIKeyTWQWRHIQRAZHPR-XNXCGYEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone-21-sulfobenzoate (CAS 16978-57-7): A Synthetic Glucocorticoid Prodrug with Distinct Pharmacokinetic Properties


Dexamethasone-21-sulfobenzoate (also referred to as dexamethasone sodium-m-sulfobenzoate or DS) is a synthetic derivative of dexamethasone, a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties [1]. This compound functions as a prodrug, requiring in vivo hydrolysis to release the active parent drug, dexamethasone [2]. Its molecular formula is C29H33FO9S, and it is structurally characterized by the addition of a 3-sulfobenzoyl ester group at the 21-position of the dexamethasone backbone, which alters its physicochemical and pharmacokinetic behavior relative to other dexamethasone esters [3].

Why Dexamethasone-21-sulfobenzoate Cannot Be Interchanged with Other Dexamethasone Prodrugs Without Consequence


Although multiple water-soluble dexamethasone prodrugs exist (e.g., phosphate, sulfate), their distinct ester linkages dictate markedly different rates and extents of in vivo conversion to the active parent drug [1]. These differences in prodrug hydrolysis kinetics translate directly into divergent pharmacokinetic profiles—including mean residence time (MRT), half-life, and systemic exposure to active dexamethasone—which in turn modulate the magnitude and duration of pharmacodynamic effects such as lymphocyte suppression [2]. Consequently, substituting Dexamethasone-21-sulfobenzoate for another dexamethasone ester without adjusting dose and dosing interval can lead to either insufficient therapeutic response or unintended immunosuppressive effects. The following quantitative evidence clarifies the specific performance boundaries of this compound.

Quantitative Differentiation: Dexamethasone-21-sulfobenzoate vs. Dexamethasone Phosphate and Sulfate


Significantly Reduced Conversion to Active Dexamethasone Compared to Phosphate Ester

In a direct head-to-head clinical study, Dexamethasone-21-sulfobenzoate (DS) exhibited markedly lower conversion to active dexamethasone compared to dexamethasone phosphate (DP). Following intravenous administration, only 25% of the administered DS dose was hydrolyzed to free dexamethasone, whereas DP undergoes rapid and near-complete conversion [1].

Prodrug activation Pharmacokinetics Hydrolysis efficiency

Prolonged Mean Residence Time (MRT) of Active Dexamethasone

The slower hydrolysis of Dexamethasone-21-sulfobenzoate results in a significantly longer mean residence time (MRT) for the active parent drug compared to dexamethasone phosphate. After both intravenous and intramuscular administration, the MRT of dexamethasone derived from DS was 10.4–11.6 hours, which is substantially longer than the 6.1-hour MRT observed after DP administration [1].

Pharmacokinetics Mean residence time Sustained release

Attenuated Lymphocyte Suppression (Pharmacodynamic Effect)

The distinct pharmacokinetic profile of Dexamethasone-21-sulfobenzoate translates into a measurably different pharmacodynamic outcome. In a head-to-head comparison, the degree of lymphocyte suppression (a key marker of glucocorticoid immunosuppressive activity) induced by DS was only 50% of that observed after administration of dexamethasone phosphate (DP) [1].

Pharmacodynamics Immunosuppression Lymphocyte count

Ester Linkage Dictates In Vivo Activation: A Class-Level Distinction from Dexamethasone Sulfate

While direct comparative data between Dexamethasone-21-sulfobenzoate and dexamethasone sulfate are lacking, a class-level inference can be drawn from studies comparing dexamethasone phosphate and sulfate. In humans, dexamethasone sulfate is poorly hydrolyzed to free dexamethasone, with approximately 60% of the dose excreted unchanged in urine and negligible free dexamethasone detected in plasma [1]. This results in a lack of significant cortisol suppression or anti-endotoxic activity [2]. By contrast, Dexamethasone-21-sulfobenzoate undergoes measurable (25%) conversion and produces a distinct, albeit attenuated, pharmacodynamic response [3].

Prodrug design Ester hydrolysis Bioavailability

Targeted Application Scenarios for Dexamethasone-21-sulfobenzoate Based on Quantitative Differentiation


Preclinical Models Requiring Sustained, Low-Grade Glucocorticoid Activity

Based on its prolonged mean residence time (10.4–11.6 h vs. 6.1 h for DP) and attenuated pharmacodynamic effect (50% of DP's lymphocyte suppression) [1], Dexamethasone-21-sulfobenzoate is particularly suitable for animal models where a sustained, moderate immunosuppressive or anti-inflammatory state is desired without the sharp peaks and troughs associated with rapidly activated prodrugs. This includes chronic inflammation models and certain cancer cachexia studies.

Investigational Studies Probing the Impact of Prodrug Release Kinetics on Therapeutic Outcomes

The well-characterized and distinct pharmacokinetic profile of Dexamethasone-21-sulfobenzoate—featuring a slow, incomplete conversion to active drug (25% conversion) [1]—makes it an excellent tool compound for research focused on understanding how prodrug release rates influence overall pharmacodynamics and therapeutic index. It serves as a kinetic comparator to rapidly hydrolyzing esters like dexamethasone phosphate.

Formulation Development and Analytical Method Validation for Dexamethasone Prodrugs

This compound is a key reference standard for analytical chemistry applications, including HPLC method development and validation, particularly in the context of Abbreviated New Drug Applications (ANDAs) for dexamethasone products [2]. Its distinct retention time and chemical stability profile relative to other dexamethasone esters facilitate accurate quantification and impurity profiling in complex pharmaceutical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone-21-sulfobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.